molecular formula C20H14FN3O3 B10938903 2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

Cat. No.: B10938903
M. Wt: 363.3 g/mol
InChI Key: UHHBLCAUHNVIJF-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of a hydrazine derivative with an appropriate diketone or β-keto ester under acidic or basic conditions.

    Cyclization to Form the Pyrazolo[1,5-a]pyrimidine Core: The pyrazole intermediate undergoes cyclization with a suitable reagent, such as a formamide or an amidine, to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques, automated synthesis platforms, and advanced purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets, including enzymes and receptors.

    Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.

    Chemical Biology: It serves as a tool compound to investigate the mechanisms of action of related compounds and to develop new chemical probes.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical industries.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid is unique due to the presence of both 4-fluorophenyl and 4-methoxyphenyl groups, which confer distinct electronic and steric properties. These properties can influence the compound’s binding affinity, selectivity, and overall biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C20H14FN3O3

Molecular Weight

363.3 g/mol

IUPAC Name

2-(4-fluorophenyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid

InChI

InChI=1S/C20H14FN3O3/c1-27-15-8-4-12(5-9-15)16-10-18(20(25)26)24-19(22-16)11-17(23-24)13-2-6-14(21)7-3-13/h2-11H,1H3,(H,25,26)

InChI Key

UHHBLCAUHNVIJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=NN3C(=C2)C(=O)O)C4=CC=C(C=C4)F

Origin of Product

United States

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